molecular formula C23H26N2O2 B246869 (3-Benzyloxy-4-methoxy-benzyl)-methyl-(2-pyridin-2-yl-ethyl)-amine

(3-Benzyloxy-4-methoxy-benzyl)-methyl-(2-pyridin-2-yl-ethyl)-amine

Cat. No. B246869
M. Wt: 362.5 g/mol
InChI Key: YZUAPYAOTIKHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Benzyloxy-4-methoxy-benzyl)-methyl-(2-pyridin-2-yl-ethyl)-amine, commonly known as BMEPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BMEPA is a synthetic compound that belongs to the class of heterocyclic amines and has a molecular weight of 437.56 g/mol.

Mechanism of Action

The exact mechanism of action of BMEPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. BMEPA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
BMEPA has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation and oxidative stress. BMEPA has also been shown to modulate the expression of various genes and proteins that are involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMEPA in lab experiments is its high potency and selectivity towards cancer cells, which makes it an ideal candidate for the development of targeted cancer therapies. However, one of the limitations of using BMEPA is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of BMEPA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetic and pharmacodynamic properties of BMEPA, including its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of BMEPA and to identify potential drug targets for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of BMEPA involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 3-benzyloxy-4-methoxy-benzaldehyde with methylamine to form the intermediate product, (3-benzyloxy-4-methoxy-benzyl)-methyl-amine. This intermediate is then reacted with 2-pyridin-2-yl-ethyl bromide in the presence of a palladium catalyst to yield the final product, BMEPA.

Scientific Research Applications

BMEPA has shown promising results in various scientific research studies, particularly in the field of drug discovery and development. It has been found to possess potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. BMEPA has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

(3-Benzyloxy-4-methoxy-benzyl)-methyl-(2-pyridin-2-yl-ethyl)-amine

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C23H26N2O2/c1-25(15-13-21-10-6-7-14-24-21)17-20-11-12-22(26-2)23(16-20)27-18-19-8-4-3-5-9-19/h3-12,14,16H,13,15,17-18H2,1-2H3

InChI Key

YZUAPYAOTIKHAI-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.